Cryptomeridiol

Overview

Description

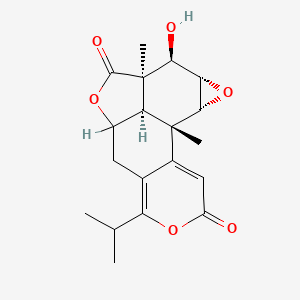

Cryptomeridiol is a natural product found in Cryptomeria japonica, Callitris intratropica, and other organisms with data available.

Scientific Research Applications

Biosynthesis and Bioengineering

Cryptomeridiol, a eudesmane diol, is an active component in the antispasmodic Proximol. Its biosynthesis pathway was unclear until recent studies identified the role of sesquiterpene cyclases in the process. Research on Tripterygium wilfordii revealed a sesquiterpene cyclase (TwCS) capable of catalyzing (E,E)-farnesyl pyrophosphate (FPP) to produce cryptomeridiol. This discovery was facilitated by modular pathway engineering in Saccharomyces cerevisiae, leading to a deeper understanding of cryptomeridiol's biosynthesis and potential for bioengineering applications (Tong et al., 2018).

Antifungal and Antimicrobial Properties

Cryptomeridiol has demonstrated potential in antifungal and antimicrobial applications. A study on Blumea balsamifera showed that cryptomeridiol exhibited moderate activity against fungi like Aspergillus niger and Candida albicans (Ragasa et al., 2005). This suggests its potential use in developing antifungal agents.

Potential in Cancer Therapy

A significant application of cryptomeridiol is in cancer therapy. A study on Hepatocellular carcinoma (HCC) showed that cryptomeridiol can induce the orphan nuclear receptor Nur77, aggravating endoplasmic reticulum stress and leading to mitochondrial-mediated cell killing. This positions cryptomeridiol as a promising therapeutic agent for HCC treatment (Li et al., 2022).

Growth-Inhibitory Activity

Cryptomeridiol also shows growth-inhibitory activity, as evidenced in studies involving plant interactions. It was found to inhibit the growth of Robinia pseudoacacia seeds, a representative invasive plant. This suggests its potential utility in managing invasive species or as a natural herbicide (Tanaka et al., 2020).

Potential in Alzheimer's Disease Treatment

Cryptomeridiol is recognized for its potential in treating Alzheimer's disease. Its antispasmodic nature and medicinal value have been highlighted in various studies, suggesting its role in managing symptoms associated with Alzheimer's disease (Junwei et al., 2018).

properties

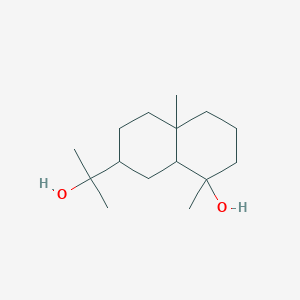

IUPAC Name |

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874760 | |

| Record name | TERPENE-3197-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

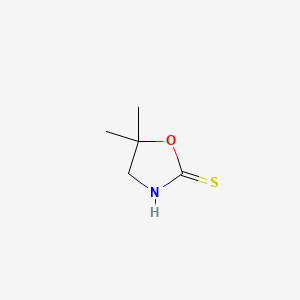

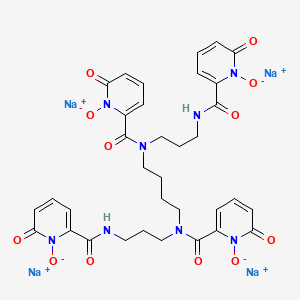

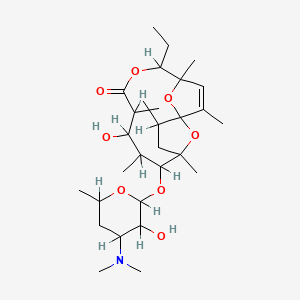

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

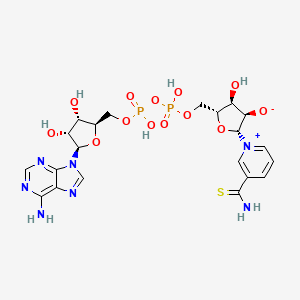

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)

![2-cyclohexyl-9-methyl-1-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1226411.png)

![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)

![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)